8-Cyclopentylthiotheophylline
Description
Structure
3D Structure
Properties
CAS No. |
74039-72-8 |
|---|---|
Molecular Formula |
C12H16N4O2S |
Molecular Weight |
280.35 g/mol |
IUPAC Name |
8-cyclopentylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S/c1-15-9-8(10(17)16(2)12(15)18)13-11(14-9)19-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
MEMVDDHMDYKKGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC3CCCC3 |
Origin of Product |
United States |
Molecular Pharmacology of 8 Cyclopentylthiotheophylline at Adenosine Receptors
Downstream Intracellular Signaling Pathway Modulation
The binding of an antagonist like 8-Cyclopentylthiotheophylline (8-CPT) to adenosine (B11128) receptors initiates a cascade of intracellular events, fundamentally altering the cell's signaling landscape. As an antagonist, 8-CPT blocks the receptor's activation by endogenous adenosine, thereby inhibiting the downstream pathways that adenosine would normally trigger. Adenosine receptors are classic examples of G protein-coupled receptors (GPCRs), which transduce extracellular signals into intracellular responses through heterotrimeric G proteins. nih.govwikipedia.org The specific signaling outcome depends on which of the four adenosine receptor subtypes (A1, A2A, A2B, A3) is involved and the type of G protein to which it couples. mdpi.com
Regulation of Adenylyl Cyclase Activity
A primary effector enzyme modulated by adenosine receptor activation is adenylyl cyclase (AC). This enzyme is responsible for the synthesis of the crucial second messenger, cyclic adenosine monophosphate (cAMP), from adenosine triphosphate (ATP). plos.orgsigmaaldrich.com The regulation of adenylyl cyclase activity is a pivotal point of control in cellular signaling and is differentially affected by adenosine receptor subtypes.
Inhibitory Control via A1 and A3 Receptors: The A1 and A3 adenosine receptors typically couple to the inhibitory G protein, Gαi. When activated by adenosine, the Gαi subunit dissociates and directly inhibits the activity of adenylyl cyclase. This action leads to a decrease in the intracellular concentration of cAMP. mdpi.com this compound, by acting as an antagonist at these receptors, particularly the A1 receptor where it shows high affinity, prevents adenosine from binding and activating the receptor. nih.govnih.gov Consequently, it blocks the Gαi-mediated inhibition of adenylyl cyclase. This results in a disinhibition of the enzyme, preventing the adenosine-induced decrease in cAMP levels. Research on related xanthine (B1682287) analogs has demonstrated their ability to competitively antagonize the inhibition of adenylyl cyclase activity at A1 adenosine receptors. nih.gov
Stimulatory Control via A2A and A2B Receptors: In contrast, the A2A and A2B adenosine receptors couple to the stimulatory G protein, Gαs. mdpi.com Activation of these receptors by adenosine leads to the dissociation and activation of the Gαs subunit, which then stimulates adenylyl cyclase activity. This results in an increased rate of cAMP synthesis and elevated intracellular levels. By blocking A2A and A2B receptors, an antagonist would prevent this stimulation, leading to lower cAMP levels than would be present in the face of adenosine agonism.
The net effect of 8-CPT on cellular cAMP depends on the specific adenosine receptor subtypes present on the cell and the ambient concentration of adenosine. By preventing adenosine-mediated inhibition at A1 receptors, 8-CPT can maintain or elevate cAMP levels, thereby influencing numerous cAMP-dependent processes, including the activity of Protein Kinase A (PKA) and cAMP-gated ion channels. sigmaaldrich.comnih.gov
Table 1: Modulation of Adenylyl Cyclase by this compound
| Receptor Subtype | Coupled G Protein | Effect of Adenosine (Agonist) | Effect of 8-CPT (Antagonist) | Impact on Intracellular cAMP |
|---|---|---|---|---|
| A1 | Gαi | Inhibits Adenylyl Cyclase | Blocks inhibition | Prevents decrease / Relative increase |
| A3 | Gαi | Inhibits Adenylyl Cyclase | Blocks inhibition | Prevents decrease / Relative increase |
| A2A | Gαs | Stimulates Adenylyl Cyclase | Blocks stimulation | Prevents increase / Relative decrease |
| A2B | Gαs | Stimulates Adenylyl Cyclase | Blocks stimulation | Prevents increase / Relative decrease |
Impact on G Protein-Coupled Receptor Signaling Cascades
The influence of this compound extends to the entire G protein-coupled receptor (GPCR) signaling cascade, a fundamental mechanism for cellular communication. nih.gov GPCRs, including adenosine receptors, are integral membrane proteins that, upon binding an agonist, undergo a conformational change. ahajournals.org This change allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits). nih.govahajournals.org
The activation sequence proceeds as follows:
Agonist Binding: An agonist (e.g., adenosine) binds to the GPCR.
G Protein Activation: The activated receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.org
Subunit Dissociation: The Gα-GTP unit dissociates from both the receptor and the Gβγ dimer. wikipedia.orgahajournals.org
Downstream Signaling: Both the Gα-GTP and the Gβγ subunits are now free to interact with and modulate the activity of various intracellular effector proteins, such as adenylyl cyclase, phospholipases, and ion channels. physiology.orgmdpi.com
This compound, as a competitive antagonist, intervenes at the very first step of this cascade. By occupying the agonist binding site without inducing the necessary conformational change in the receptor, it prevents the activation of the associated G protein. nih.gov Therefore, the exchange of GDP for GTP on the Gα subunit does not occur, the heterotrimeric G protein remains in its inactive, intact state, and the entire downstream signaling cascade is halted before it can begin.
This blockade is not limited to the adenylyl cyclase pathway. Other signaling pathways initiated by G protein subunits are also inhibited. For instance, Gβγ subunits can directly modulate the function of certain ion channels and kinases. By preventing the dissociation of Gβγ from Gα, 8-CPT also blocks these Gβγ-mediated effects. The ultimate impact of 8-CPT is the silencing of the specific GPCR pathway it targets, effectively isolating the cell from the influence of extracellular adenosine at that receptor subtype.
Table 2: 8-CPT's Point of Intervention in the GPCR Cascade
| Step | Process | Consequence of Adenosine (Agonist) | Consequence of 8-CPT (Antagonist) |
|---|---|---|---|
| 1 | Ligand Binding & Receptor Activation | Receptor undergoes conformational change. | BLOCKS ACTIVATION: Binds to receptor but does not induce activating conformational change. |
| 2 | G Protein GDP/GTP Exchange | Gα subunit releases GDP and binds GTP. | CASCADE HALTED: No signal for G protein to exchange GDP for GTP. |
| 3 | G Protein Subunit Dissociation | Gα-GTP and Gβγ subunits separate. | CASCADE HALTED: G protein remains in its inactive heterotrimeric state. |
Advanced Preclinical Investigations of 8 Cyclopentylthiotheophylline S Biological Effects
Cellular and Subcellular Electrophysiological Studies
Modulation of Synaptic Potentials in Neuronal Tissue
Research using in vitro hippocampal slices has shown that 8-CPT significantly modulates synaptic potentials. By blocking adenosine (B11128) A1 receptors, which are known to exert a tonic inhibitory effect on synaptic transmission, 8-CPT leads to an increase in synaptic responses. nih.gov
In studies on hippocampal slices from both young and aged rats, 8-CPT produced a concentration-dependent increase in the amplitude of population excitatory postsynaptic potentials (EPSPs). nih.gov This enhancement of the field EPSP was also observed in guinea pig hippocampal CA1 neurons. nih.gov The compound's ability to increase the baseline EPSP slope suggests that it effectively removes the endogenous inhibitory brake that adenosine normally applies to synaptic transmission. nih.gov This modulation is fundamental to its broader effects on neuronal network activity and plasticity.
Effects on Neuronal Excitability and Network Activity
By enhancing synaptic potentials, 8-CPT directly influences neuronal excitability. The blockade of A1 receptors removes a key inhibitory input, making neurons more likely to fire in response to stimuli. In hippocampal slices from aged rats, which exhibit smaller baseline synaptic potentials, the application of 8-CPT led to the emergence of multiple population spikes, an indicator of hyperexcitability. nih.gov This effect was less pronounced in slices from younger rats, suggesting an age-dependent increase in tonic adenosinergic inhibition that is counteracted by 8-CPT. nih.gov
However, the impact on network activity is complex. While it increases the excitability of individual neurons, its role in coordinated network events like post-hypoxic hyperexcitability is less direct. Studies have shown that while 8-CPT can block the depression of synaptic transmission during hypoxia, it does not prevent the rebound hyperexcitability that occurs upon reoxygenation. nih.gov This indicates that while adenosinergic mechanisms are involved in the acute response to hypoxia, other pathways are responsible for the subsequent network hyperexcitability. nih.gov
Studies on Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. 8-CPT has been instrumental in exploring the role of adenosine A1 receptors in this process, particularly in the phenomena of long-term potentiation (LTP) and its reversal, known as depotentiation.
Inhibition of Long-Term Potentiation Reversal (Depotentiation) in Hippocampal Neurons
Depotentiation (DP) is the reversal of previously established LTP, often induced by low-frequency stimulation (LFS). Research has demonstrated that 8-CPT is a potent inhibitor of this process. In guinea pig hippocampal CA1 neurons, when LFS was applied after LTP induction, it significantly reversed the potentiation of both the field EPSP and the population spike. nih.gov However, when LFS was applied in the presence of 8-CPT, this reversal was significantly attenuated. nih.govnih.gov
In control experiments, LFS reduced the potentiated component of the field EPSP slope by approximately 68.5% and the population spike amplitude by 80.1%. nih.gov The application of 8-CPT during LFS dramatically reduced these figures to just 13.4% and 9.0%, respectively. nih.gov This powerful inhibitory effect on depotentiation suggests that the activation of adenosine A1 receptors is a critical step in the signaling cascade that leads to the weakening of potentiated synapses. nih.govjneurosci.org
| Parameter | Condition | % Reduction of Potentiated Component (Mean ± SEM) |
|---|---|---|
| Field EPSP Slope | Control (LFS alone) | 68.5 ± 14.4% |
| LFS + 8-CPT (1 µM) | 13.4 ± 9.7% | |
| Population Spike Amplitude | Control (LFS alone) | 80.1 ± 8.8% |
| LFS + 8-CPT (1 µM) | 9.0 ± 10.9% |
Implications for Synaptic Efficacy
The ability of 8-CPT to modulate both baseline synaptic transmission and plasticity has significant implications for synaptic efficacy—the strength of communication between neurons. frontiersin.org By blocking A1 receptors, 8-CPT enhances baseline synaptic strength, effectively increasing the 'volume' of synaptic communication. nih.gov
Furthermore, its ability to prevent depotentiation suggests that it stabilizes synaptic strengthening. nih.gov In a dynamic neuronal environment where synapses are constantly being modified, the activation of A1 receptors by endogenous adenosine serves as a mechanism to reverse LTP when appropriate. jneurosci.org By antagonizing this receptor, 8-CPT locks the synapse in a potentiated state, preventing this reversal and thus promoting a sustained increase in synaptic efficacy. This stabilization of synaptic strength could be a key mechanism for consolidating information within neural circuits.
Investigations in Models of Neuronal Stress and Hypoxia
The brain is highly vulnerable to reductions in oxygen supply (hypoxia). nih.gov During such periods of neuronal stress, adenosine levels rise significantly, acting as a neuroprotective agent by suppressing synaptic transmission to conserve energy. nih.govnih.gov 8-CPT has been used as a tool to investigate the precise role of the A1 receptor in these hypoxic responses.
In models of systemic hypoxia combined with carotid artery occlusion, synaptic transmission in the hippocampus is severely depressed. nih.gov Administration of 8-CPT was found to blunt this hypoxic depression, confirming that the effect is mediated by endogenous adenosine acting on A1 receptors. nih.govnih.gov Interestingly, while 8-CPT mitigated the depression of the field EPSP, it did so independently of its effects on hippocampal blood flow, pointing to a direct neuronal site of action. nih.gov
| Experimental Condition | Observed Effect of 8-CPT | Reference |
|---|---|---|
| Systemic Hypoxia with Carotid Artery Occlusion | Blunted the hypoxic depression of the fEPSP. | nih.gov |
| In Vitro Hypoxia in Hippocampal Slices | Blocked the hypoxia-induced depression of synaptic components of evoked field potentials. | nih.gov |
| Post-Hypoxic Reoxygenation | Did not prevent post-hypoxic hyperexcitability. | nih.gov |
These studies highlight the dual role of A1 receptor activation during neuronal stress: it is protective in the acute phase by reducing energy expenditure, but the subsequent network adaptations can lead to potentially pathological hyperexcitability. nih.gov The use of 8-CPT has been critical in dissecting these distinct phases and demonstrating that the A1 receptor is a key player in the immediate neuronal response to hypoxic stress. nih.govnih.gov
Reduction of Hypoxia-Induced Synaptic Depression
Hypoxia, a condition of insufficient oxygen supply, rapidly leads to a profound but often reversible depression of synaptic transmission in the brain. nih.gov This phenomenon is largely attributed to the release of endogenous adenosine, which acts on A1 receptors to suppress neuronal activity, a mechanism thought to be neuroprotective by reducing energy expenditure during periods of metabolic stress. nih.govmdpi.com
Research conducted on rat hippocampal slices has demonstrated that the application of 8-CPT can significantly mitigate this hypoxia-induced synaptic depression. nih.gov The effect of 8-CPT is concentration-dependent, indicating a direct antagonism of the adenosine A1 receptors that mediate the depressive effects of adenosine. nih.gov By blocking these receptors, 8-CPT helps to maintain synaptic responses closer to their pre-hypoxic levels.
Further studies have explored the intricate role of adenosine and its receptors in modulating synaptic plasticity. For instance, the activation of adenosine A1 receptors has been shown to enhance the reduction of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov In experiments using guinea pig hippocampal slices, 8-CPT was found to inhibit this depotentiation, suggesting that by blocking A1 receptors, it can help preserve synaptic strength. nih.gov
| Compound | Model System | Key Finding | Reference |
|---|---|---|---|
| 8-Cyclopentylthiotheophylline (8-CPT) | Rat hippocampal slices | Significantly reduced hypoxia-induced synaptic depression in a concentration-dependent manner. | nih.gov |
| This compound (8-CPT) | Guinea pig hippocampal slices | Inhibited the reversal of long-term potentiation (depotentiation). | nih.gov |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Rat hippocampal CA1 area | Reversed approximately half of the hypoxia-induced decrease in the NMDA receptor-mediated field excitatory postsynaptic potential. | nih.gov |
Role in Cellular Homeostasis under Metabolic Compromise
Cellular homeostasis is the intricate process by which cells maintain a stable internal environment in the face of external fluctuations. nih.gov This balance is particularly vulnerable during periods of metabolic compromise, such as that induced by hypoxia, where the disruption of energy metabolism can trigger a cascade of detrimental events. nih.gov
The neuroprotective role of adenosine during severe hypoxia is linked to its ability to depress synaptic transmission, thereby conserving cellular energy. nih.gov However, the sustained activation of adenosine receptors can also contribute to pathological processes. The investigation of adenosine A1 receptor antagonists like 8-CPT provides insight into the delicate balance of cellular homeostasis.
Under conditions of metabolic stress, cells activate various sensing pathways to adapt to the changing energy landscape. nih.gov The adenosine signaling pathway is a key component of this response. By selectively blocking the A1 receptor, 8-CPT can modulate these adaptive mechanisms. While the primary effect observed is the counteraction of synaptic depression, this action has broader implications for cellular homeostasis. By preventing a complete shutdown of synaptic activity, 8-CPT may help maintain essential neuronal communication necessary for cell survival and function, provided the hypoxic insult is not overwhelmingly severe or prolonged.
The disruption of homeostasis can lead to changes in numerous cellular functions. nih.gov The ability of A1 receptor antagonists to influence synaptic transmission, a highly energy-demanding process, suggests a role in the broader regulation of metabolic balance within the neuron. Further research is needed to fully elucidate how the modulation of adenosine A1 receptors by compounds like 8-CPT impacts the complex interplay of signaling and metabolic pathways that underpin cellular homeostasis during metabolic compromise.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 8 Cyclopentylthiotheophylline Analogues
Methodological Frameworks for SAR and QSAR Elucidation
The elucidation of SAR and QSAR for theophylline (B1681296) derivatives, including 8-Cyclopentylthiotheophylline, relies on a combination of rational design, chemical synthesis, and advanced computational techniques. nih.govfabad.org.tr
The rational design of theophylline analogues is a strategic process aimed at optimizing their pharmacological profile. nih.govfrontiersin.org This approach involves the targeted modification of the theophylline scaffold to enhance affinity for specific adenosine (B11128) receptor subtypes and improve other pharmacokinetic and pharmacodynamic properties. A common strategy involves the synthesis of a series of compounds with systematic variations at different positions of the xanthine (B1682287) core. For instance, numerous studies have focused on modifying substituents at the N7 and C8 positions of the theophylline structure to develop new derivatives with potentially improved therapeutic indices. fabad.org.trresearchgate.net The synthesis of these analogues often involves reacting theophylline or its precursors with various alkylating or acylating agents to introduce diverse functional groups. fabad.org.trresearchgate.net Ultrasound-assisted synthesis has been reported as an improved method for generating certain theophylline derivatives, offering good to excellent yields in shorter reaction times compared to conventional methods. researchgate.net The design process is often guided by existing SAR data and computational models to predict the potential impact of structural changes on biological activity. nih.govfrontiersin.org
Computational chemistry and molecular modeling have become indispensable tools in the study of theophylline derivatives. nih.govajol.infoscispace.comresearchgate.net These methods provide insights into the molecular interactions governing ligand-receptor binding and help in the development of predictive models for biological activity.
Molecular docking simulations are widely used to predict the binding orientation and affinity of theophylline analogues within the binding sites of adenosine receptors. nih.gov These studies have been instrumental in understanding the key interactions between ligands and receptor residues. For example, docking studies of theophylline derivatives with the A2A adenosine receptor have identified important amino acid residues such as ASN253, HIS278, and ALA81 that interact with the ligands through hydrogen bonds and other short contacts. researchgate.net The Piecewise Linear Potential (PLP) fitness value is often used to score the binding interactions, with higher values indicating a better fit. researchgate.net The insights gained from docking can guide the rational design of new compounds with enhanced binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of theophylline derivatives, QSAR studies have been employed to develop models that can predict their activity as, for instance, ALDH1A1 inhibitors or adenosine receptor antagonists. ajol.infoscispace.comresearchgate.net These models are built using a variety of molecular descriptors, including quantum chemical parameters (e.g., EHOMO, ELUMO), constitutional descriptors (e.g., molecular weight), and hydrophobicity (LogP). ajol.infoscispace.com Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to develop these relationships. ajol.inforesearchgate.net
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic requirements for ligand binding. Pharmacophore-based 3D-QSAR models have also been developed to identify the crucial three-dimensional arrangement of chemical features necessary for biological activity. biorxiv.org These predictive models are valuable for virtual screening of compound libraries to identify new potential leads and for optimizing the structure of existing compounds. researchgate.netbiorxiv.org
Computational Chemistry and Molecular Modeling Approaches
Identification of Key Pharmacophoric Features for Adenosine Receptor Antagonism
Pharmacophore modeling is a crucial aspect of drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. ajol.inforesearchgate.net For adenosine receptor antagonists, these models help in understanding the key structural motifs that govern their binding affinity and selectivity.
A typical pharmacophore model for adenosine A2A receptor antagonists includes features such as hydrogen bond donors, hydrophobic points, and aromatic rings. nih.gov The spatial arrangement of these features is critical for effective binding to the receptor. For instance, a successful pharmacophore model for A2A antagonists was developed containing one hydrogen bond donor, three hydrophobic points, and one aromatic ring feature. nih.gov The validation of such models is often performed using a test set of compounds and by comparing the model with the crystal structure of the receptor. nih.gov
The development of a unified pharmacophore model for a family of receptors, such as the adenosine receptors, can be a powerful tool for discovering new ligands with broad or selective activity. nih.gov
The affinity of theophylline analogues for the adenosine A1 receptor is significantly influenced by the nature and position of substituents on the xanthine scaffold. nih.gov Systematic modifications have revealed key structural requirements for high-affinity binding.
| Compound | Modification | Effect on A1 Receptor Affinity | Reference |
|---|---|---|---|
| 1,3-dipropyl-8-cyclopentylxanthine | 1,3-dipropyl substitution | Increased affinity compared to theophylline. | nih.gov |
| 8-phenyltheophylline | 8-phenyl substitution | Significantly increased affinity compared to theophylline. | pnas.org |
| 1,3-dipropyl-8-phenylxanthine (B136342) | Combined 1,3-dipropyl and 8-phenyl substitution | Additive effect on potency, leading to a very high affinity. | pnas.org |
| 8-(p-chlorophenyl)theophylline | para-chloro substitution on the 8-phenyl ring | Increased affinity compared to 8-phenyltheophylline. | pnas.org |
| 8-Alkylaminoadenosine analogues | Alkylamino substituents at the C8-position | Decreased affinity. | nih.gov |
| 8-Alkylaminotheophylline-7-riboside analogues | Alkylamino substituents at the C8-position | Increased affinity. | nih.gov |
Studies have shown that introducing an 8-phenyl substituent dramatically increases affinity for the A1 receptor. pnas.org Furthermore, the presence of 1,3-dipropyl groups enhances potency compared to the methyl groups found in theophylline. pnas.org The effects of these substitutions appear to be additive, with compounds like 1,3-dipropyl-8-phenylxanthine exhibiting exceptionally high affinity. pnas.org The nature of substituents on the 8-phenyl ring also plays a critical role, with uncharged groups at the para position generally leading to higher affinity. pnas.org Conversely, alkylamino substituents at the 8-position of adenosine analogues tend to decrease affinity, likely due to steric hindrance, while the same substituents on theophylline-7-riboside derivatives increase affinity, possibly by interacting with a lipophilic binding site. nih.gov
Stereochemical Considerations and Receptor Recognition
The three-dimensional arrangement of a molecule, its stereochemistry, is a cornerstone of its ability to be recognized by and bind to a specific receptor. For 8-substituted xanthine analogues, including those with a cyclopentylthio group, stereochemical properties play a modulating role in their inhibitory activity. nih.gov The interaction between the ligand and the receptor's binding pocket is highly specific, akin to a key fitting into a lock, where the precise orientation of functional groups is paramount for achieving high-affinity binding.
While the parent cyclopentyl ring is achiral, the introduction of substituents or consideration of the entire molecule can introduce chiral centers. Studies on related 8-substituted xanthine derivatives have explored both (R)- and (S)-enantiomers, confirming that stereoisomers can exhibit different physiological effects and binding activities. google.com The conformation of the cyclopentyl group itself—the way the ring puckers and orients in space—is also critical. It must adopt a conformation that is complementary to the topology of the adenosine A1 receptor's binding site to achieve the high affinity for which it is known. nih.gov
The profound impact of stereochemistry on biological activity is well-documented. In studies of other complex molecules, different diastereomers have been shown to possess a wide range of potencies. For example, an analysis of the eight stereoisomers of Tetrahydrolipstatin (THL) revealed IC₅₀ values against porcine pancreatic lipase (B570770) that varied from 4.0 nM for the natural configuration to 930 nM for the diastereomer with multiple inverted stereocenters. nih.gov This demonstrates that even subtle changes in the spatial arrangement of atoms can lead to significant differences in biological function. Such findings underscore the principle that the specific stereochemical configuration of an this compound analogue is a crucial determinant of its recognition and affinity at the receptor level.
Table 1: Illustrative Impact of Stereochemistry on Receptor Binding Affinity This table illustrates the principle of stereochemical influence on binding affinity, based on findings in related compound classes.
| Compound Analogue | Stereochemical Configuration | Relative Binding Affinity (Kᵢ) |
| Analogue A | (R)-enantiomer | High |
| Analogue B | (S)-enantiomer | Low |
| Analogue C | Racemic Mixture | Moderate |
Strategies for Enhancing Receptor Selectivity and Potency through Structural Modification
Medicinal chemistry efforts frequently focus on modifying a lead compound like this compound to improve its potency (how strongly it binds to its target) and selectivity (how well it binds to the target receptor over other, related receptors). Several strategies have proven effective in the development of xanthine-based adenosine receptor antagonists. nih.gov
Modification of the 8-Position Substituent The substituent at the 8-position of the xanthine core is a primary determinant of both potency and selectivity.
Cycloalkyl Groups: Research has consistently shown that 8-cycloalkyl groups, particularly cyclopentyl and cyclohexyl, tend to produce high affinity and exceptional selectivity for the A1 adenosine receptor over the A2A subtype. nih.gov
Cycloalkenyl Groups: The introduction of rigidity through double bonds, creating cycloalkenyl groups, can lead to dramatic and often unpredictable changes in potency compared to their saturated cycloalkyl counterparts. nih.gov
Aryl Groups: While cycloalkyl groups favor A1 selectivity, 8-aryl substituents have been used to develop antagonists with extremely high potency, sometimes with selectivity profiles favoring other adenosine receptor subtypes. nih.govnih.gov
Functionalized Congener and Bioisosteric Replacement Approaches The "functionalized congener" approach involves adding new functional groups to a known potent scaffold to probe interactions with the receptor. nih.govnih.gov This can enhance selectivity by introducing interactions, such as strong hydrogen bonds, that are favorable for the target receptor but penalizing for off-target receptors. nih.gov A related strategy is bioisosteric replacement, where a part of the molecule is swapped for a different group with similar physical or chemical properties to improve its pharmacological profile. nih.gov For instance, moving an amide substituent or replacing an indole (B1671886) core with a 7-azaindole (B17877) scaffold has been shown to be an effective method for imparting receptor subtype selectivity in other molecular classes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling QSAR analysis is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By analyzing a series of analogues, QSAR can identify key molecular descriptors (e.g., electronic, topological, or steric properties) that are most significant for cytotoxic or binding activity. This allows researchers to predict the potency of novel, not-yet-synthesized compounds, thereby streamlining the drug discovery process. qsartoolbox.orgarxiv.org These models, often combined with molecular docking studies that visualize how a ligand fits into a receptor, provide a powerful tool for rationally designing analogues with enhanced potency and selectivity. nih.govmdpi.com
Table 2: Overview of Modification Strategies for 8-Substituted Xanthines
| Modification Strategy | Example Modification | Primary Outcome | Reference |
| 8-Position Cycloalkyl Size | Changing from Cyclopentyl to Cyclohexyl | Maintained high A1 affinity and selectivity | nih.gov |
| 8-Position Saturation | Introducing a double bond (Cycloalkenyl) | Significant change in potency | nih.gov |
| Functionalization | Adding a phenylsulfonamide group to an aryl ring | Altered potency and selectivity based on distal features | nih.govnih.gov |
| Bioisosteric Replacement | Replacing indole with 7-azaindole in other scaffolds | Imparted significant receptor subtype selectivity | nih.gov |
Advanced Research Methodologies and Techniques Applied to 8 Cyclopentylthiotheophylline Studies
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone in the study of 8-Cyclopentylthiotheophylline, providing a robust and sensitive means to quantify the affinity of this compound for its target receptors. giffordbioscience.com These assays are considered the gold standard for measuring the direct interaction between a ligand and a receptor. giffordbioscience.com The fundamental principle involves incubating a biological preparation, such as a membrane homogenate or intact cells expressing the receptor of interest, with a radiolabeled ligand (a radioactive version of a molecule that binds to the receptor). giffordbioscience.comsci-hub.se The affinity of a non-labeled compound, like this compound, is then determined by its ability to compete with and displace the radioligand from the receptor. giffordbioscience.comnih.gov
This competitive binding assay generates data that can be used to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value signifies a higher affinity of the compound for the receptor. nih.gov Saturation binding assays, another variation, utilize increasing concentrations of a radioligand to determine the total number of binding sites (Bₘₐₓ) in a given tissue and the radioligand's own dissociation constant (Kₑ). giffordbioscience.comnih.gov
In the context of this compound and its close analog, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), radioligand binding studies have been instrumental in establishing their high affinity and selectivity for the A₁ adenosine (B11128) receptor. For instance, studies using the tritiated antagonist radioligand [³H]DPCPX have demonstrated its high-affinity binding to A₁ receptors in various tissues, including the brain, heart, and fat cells. nih.govd-nb.infonih.gov The high specific binding and low nonspecific binding of [³H]DPCPX make it a superior tool for characterizing A₁ receptors compared to other radioligands. nih.gov
Table 1: Receptor Binding Affinities of Xanthine (B1682287) Analogs Determined by Radioligand Binding Assays
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | A₁ Adenosine Receptor | Rat Fat Cells | Not Specified | 0.45 | nih.gov |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | A₂ Adenosine Receptor | Human Platelets | Not Specified | 330 | nih.gov |
| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | A₁ Adenosine Receptor | Mouse Brain Homogenates | [³H]PIA | 28 | nih.gov |
Functional Cell-Based Assays for Antagonist Activity
Functional cell-based assays are critical for moving beyond simple binding affinity to understand the biological impact of a compound like this compound. These assays measure the cellular response following receptor activation or blockade, thereby characterizing the compound as an agonist, antagonist, or allosteric modulator. oncolines.commdpi.com For G protein-coupled receptors (GPCRs) like the adenosine receptors, common functional assays involve measuring changes in second messenger levels, such as cyclic AMP (cAMP), or quantifying G-protein activation. oncolines.comeurofinsdiscovery.com
The A₁ adenosine receptor, the primary target of this compound, is typically coupled to the Gᵢ protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govnih.gov To assess the antagonist activity of this compound, a functional assay would typically involve stimulating the A₁ receptor with a known agonist to induce a measurable decrease in cAMP. The ability of this compound to prevent or reverse this agonist-induced effect is then quantified.
Another widely used functional assay is the GTPγS binding assay. eurofinsdiscovery.com When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins can be measured. An antagonist like this compound would be expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding. eurofinsdiscovery.com These assays are often performed in recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that have been engineered to express a high and consistent level of the specific receptor subtype under investigation. eurofinsdiscovery.comacs.org
Table 2: Functional Antagonist Activity of Xanthine Analogs
| Compound | Assay Type | Cell Line | Receptor Target | Measured Effect | Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|---|---|
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Adenylate Cyclase Inhibition | Rat Fat Cells | A₁ Adenosine Receptor | Antagonism of agonist-induced inhibition | Kᵢ = 0.45 nM | nih.gov |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | GTPγS Binding | CHO-K1 | Human A₁ Adenosine Receptor | Inhibition of CPA-induced [³⁵S]GTPγS binding | IC₅₀ = 0.012 µM | eurofinsdiscovery.com |
| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | Heart Rate Modulation | Neonatal Rat Pups (in vivo) | A₁ Adenosine Receptor | Less stimulation of heart rate compared to theophylline (B1681296) | Not statistically significant at tested doses | eiu.edu |
Electrophysiological Recordings in Central Nervous System Preparations
Electrophysiological recordings provide a powerful means to study the functional effects of this compound on neuronal activity and synaptic communication within the central nervous system (CNS). nih.govnih.gov These techniques directly measure the electrical properties of neurons, offering high temporal resolution to observe changes in neuronal excitability, synaptic transmission, and plasticity. precisionary.comelifesciences.org A common and valuable preparation for such studies is the acute brain slice, where a thin section of brain tissue, often from the hippocampus, is kept viable in an artificial cerebrospinal fluid (aCSF). precisionary.comnih.govresearchgate.net This ex vivo preparation preserves the local neuronal circuitry, allowing for the investigation of drug effects in a more physiologically relevant context than cell cultures. nih.govneurosci.cn
In studies involving this compound (often referred to as 8-CPT in these contexts), researchers typically use patch-clamp or field potential recordings to monitor neuronal activity. nih.govyoutube.com For example, the effects of 8-CPT on long-term potentiation (LTP), a cellular model of learning and memory, have been investigated in hippocampal slices. nih.gov In these experiments, a stimulating electrode is used to activate afferent fibers, and a recording electrode measures the resulting postsynaptic response, such as the field excitatory postsynaptic potential (fEPSP). nih.gov
Research has shown that activation of adenosine A₁ receptors can inhibit the induction and promote the reversal (depotentiation) of LTP. By applying the A₁ receptor antagonist 8-CPT to the brain slice, scientists have demonstrated that it can block these effects. nih.gov For instance, in one study, the application of 8-CPT significantly reduced the depotentiation of LTP that was induced by low-frequency stimulation, indicating that the activation of A₁ receptors is a key step in this process. nih.gov These electrophysiological findings provide strong evidence for the role of this compound as a functional antagonist of A₁ receptors in the CNS.
Table 3: Electrophysiological Effects of this compound (8-CPT)
| Preparation | Brain Region | Recording Technique | Observed Effect of 8-CPT | Conclusion | Reference |
|---|---|---|---|---|---|
| Guinea Pig Hippocampal Slices | CA1 | Field EPSP and Population Spike Recording | Inhibited the reversal (depotentiation) of long-term potentiation | Indicates that activation of adenosine A₁ receptors enhances depotentiation | nih.gov |
| Rat Model of Epilepsy (in vivo) | Infrahippocampal Cleft | Monitoring of Seizure Activity | Antagonized the protective effect of adenosine augmentation therapy (used as DPCPX) | Confirms A₁ receptor-mediated anticonvulsive effects of adenosine | frontiersin.org |
High-Throughput Screening Methodologies for Derivative Discovery
High-throughput screening (HTS) represents a paradigm shift in drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds to identify potential new therapeutic agents. nih.govnih.gov This automated process is crucial for the discovery of novel derivatives of known pharmacophores, such as the xanthine scaffold of this compound, with improved potency, selectivity, or pharmacokinetic properties. nih.govyoutube.com HTS methodologies typically employ miniaturized cell-based or biochemical assays in multi-well plates, allowing for the simultaneous testing of thousands of compounds. nih.govnih.gov
In the search for new adenosine receptor ligands, HTS assays are often designed to detect the binding of compounds to the receptor or to measure a functional response following receptor interaction. nih.govresearchgate.net Recent advances have led to the development of non-imaging, plate-reader-based HTS approaches that utilize fluorescent ligands. nih.govresearchgate.netnih.gov These fluorescently labeled molecules bind to the target receptor, and their displacement by test compounds from a large chemical library can be detected as a change in fluorescence intensity. nih.govresearchgate.net This method has proven suitable for screening large libraries, such as the Library of Pharmacologically Active Compounds (LOPAC), to identify novel inhibitors of adenosine receptors. nih.govresearchgate.netnih.gov
The goal of HTS in this context is to identify "hits"—compounds that exhibit a desired activity in the primary screen. nih.gov These hits are then subjected to further validation and characterization through secondary assays to confirm their activity and determine their potency and selectivity. mdpi.com Virtual screening, a computational approach that uses computer models of the receptor to predict which molecules from a library are most likely to bind, is also increasingly used as a complementary strategy to or an alternative for physical HTS to prioritize compounds for experimental testing. acs.org
Table 4: High-Throughput Screening for Adenosine Receptor Ligand Discovery
| Screening Approach | Assay Principle | Target Receptor | Library Screened | Outcome | Reference |
|---|---|---|---|---|---|
| Non-imaging Plate Reader HTS | Fluorescent Ligand (CA200645) Displacement | Human A₃ Adenosine Receptor | LOPAC (1,263 compounds) | Identified 67 hits, including 3 novel compounds with sub-micromolar affinity | nih.govresearchgate.netnih.gov |
| Virtual Screening | Ligand Docking into Homology Model | Human A₂ₐ Adenosine Receptor | 545,000 compounds | Identified 20 active compounds (9% hit rate) from 230 tested | acs.org |
Q & A
Q. Table 1. Key Parameters for Dose-Response Assays
| Parameter | Recommendation | Validation Method |
|---|---|---|
| Concentration Range | 1 nM–100 μM (log increments) | IC₅₀ curve fitting |
| Control Groups | Vehicle, DPCPX (A₁ antagonist) | Statistical significance |
| Assay Replicates | n ≥ 3 per concentration | Coefficient of variation |
Q. Table 2. Synthetic Optimization Variables
| Variable | Impact on Yield/Stereochemistry | Analytical Tool |
|---|---|---|
| Solvent Polarity | Higher polarity improves cyclization | TLC/HPLC monitoring |
| Catalyst (e.g., Pd(OAc)₂) | Reduces reaction time | MS/NMR for intermediate |
| Temperature | 60–80°C optimal for ring closure | DSC for exothermic peaks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
